![molecular formula C20H19ClFN3O4 B2754691 2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421509-48-9](/img/structure/B2754691.png)

2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

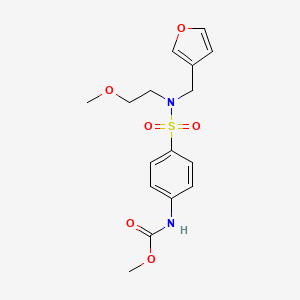

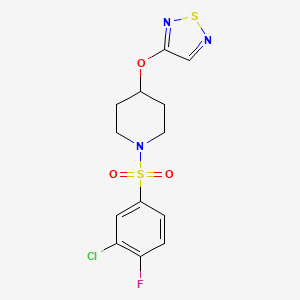

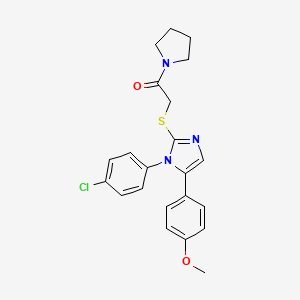

The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a benzimidazole ring, and a benzyl group with chloro and fluoro substituents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as baricitinib, have been synthesized using commercially available and low-cost starting materials . The synthesis involves green oxidation reactions in a microchannel reactor .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The azetidine ring, a four-membered cyclic amine, would introduce strain into the molecule . The benzimidazole ring is a fused aromatic ring structure that is common in many biologically active compounds .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine ring, the benzimidazole ring, and the benzyl group with chloro and fluoro substituents. The azetidine ring, due to its strain, could be reactive towards ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could increase its reactivity, while the benzimidazole ring could contribute to its stability .科学的研究の応用

Antihypertensive Effects

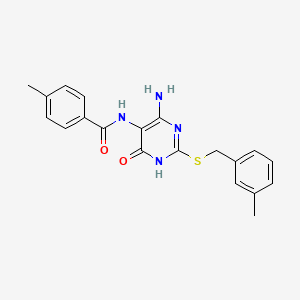

Research has shown that nonpeptide angiotensin II receptor antagonists, which share structural similarities with the compound , have been prepared and tested for their potent antihypertensive effects upon oral administration. The importance of the acidic group at certain positions for high affinity and good oral potency is highlighted, demonstrating the compound's relevance in the development of hypertension treatments (Carini et al., 1991).

Anticancer Potential

A series of novel substituted compounds, evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, showcases the potential anticancer applications. Certain analogs exhibited potent growth inhibition and cytotoxicity against melanoma and ovarian cancer cells, suggesting the compound's structural framework could be optimized for antitumor agents (Penthala et al., 2011).

Antiviral Activity

Imidazo[1,5-a]-1,3,5-triazine derivatives, bearing structural resemblance, were synthesized and tested for their inhibitory effects on ortho- and paramyxoviruses. The findings suggest that the presence of benzyl and thio structural units is crucial for selective biological activity, with specific compounds inhibiting influenza A and respiratory syncytial virus at significantly lower concentrations than their cytotoxic concentrations (Golankiewicz et al., 1995).

Membrane Technology for Fuel Cells

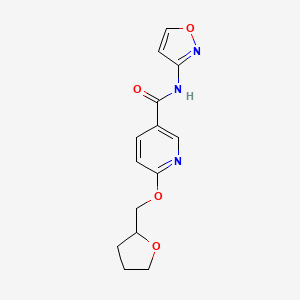

Research into novel blend membranes of partially fluorinated copolymers bearing azole functions, including imidazole and benzimidazole, for polymer electrolyte membrane fuel cells (PEMFC) operating at low relative humidity, showcases the compound's potential applications in energy technologies. The study underlines the influence of the azole group's nature on membrane properties, hinting at the compound's utility in enhancing proton conductivities and thermal properties of membranes (Campagne et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3.C2H2O4/c1-11-5-6-16-17(7-11)22-18(21-16)12-8-23(9-12)10-13-14(19)3-2-4-15(13)20;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOCAABIUYPRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)

![1-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2754613.png)

![6-fluoro-N-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)pyridine-3-carboxamide](/img/structure/B2754623.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2754627.png)